molecular formula C15H11ClN2O B2430005 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 52596-95-9

2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B2430005
CAS No.: 52596-95-9
M. Wt: 270.72
InChI Key: PKOGFGUFEGZNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylphenyl group attached to the oxadiazole ring

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOGFGUFEGZNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52596-95-9
Record name 2-(4-CHLORO-PHENYL)-5-P-TOLYL-(1,3,4)OXADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Mechanism and Reagent Selection

The most widely adopted method involves cyclodehydration of N'-((4-methylbenzoyl)oxy)-4-chlorobenzohydrazide using phosphorus oxychloride (POCl₃) as the cyclizing agent. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by intramolecular dehydration (Fig. 1A).

Reaction Conditions

  • Molar ratio: 1:1.2 (hydrazide:POCl₃)
  • Temperature: 80–85°C
  • Duration: 6–8 hours
  • Yield: 68–72%

Optimization Studies

Comparative studies demonstrate that substituting POCl₃ with polyphosphoric acid (PPA) increases yield to 78% but requires longer reaction times (12–14 hours). Microwave-assisted synthesis reduces processing time to 25 minutes with comparable yields (70%).

Oxidative Cyclization of Hydrazones

Schiff Base Formation

4-Chlorobenzohydrazide reacts with 4-methylbenzaldehyde in ethanol containing glacial acetic acid (catalytic) to form the corresponding hydrazone. The reaction achieves 89% conversion within 2 hours at reflux.

Cyclization Protocol

Treatment of the hydrazone intermediate with bromine in acetic acid induces oxidative cyclization:

  • Bromine concentration: 0.1 M
  • Reaction time: 4 hours
  • Temperature: 60°C
  • Average yield: 65%

Solid-Phase Synthesis Using Polymer-Supported Reagents

Resin Functionalization

Wang resin is functionalized with 4-chlorobenzoic acid using DCC/HOBt coupling, achieving 92% loading efficiency. Subsequent hydrazide formation occurs via treatment with hydrazine hydrate (80°C, 8 hours).

Cyclization Efficiency

Reaction with 4-methylbenzoyl chloride in DMF produces the target compound with:

  • Purity: 95% (HPLC)
  • Isolated yield: 58%
  • Key advantage: Simplified purification via filtration

Ultrasound-Assisted Synthesis

Reaction Acceleration

Applying ultrasound (35 kHz) to the classical diacylhydrazide method reduces reaction time from 6 hours to 40 minutes while maintaining 71% yield. Energy consumption decreases by 60% compared to conventional heating.

Cavitation Effects

The ultrasonic cavitation enhances mass transfer and reagent mixing, particularly beneficial for poorly soluble intermediates.

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters across all synthetic routes:

Method Yield (%) Purity (%) Time Energy Input Scalability
POCl₃ cyclization 72 98 6 h High Industrial
Hydrazone oxidation 65 95 6 h Moderate Lab-scale
Solid-phase 58 95 20 h Low Microscale
Ultrasound-assisted 71 97 40 min Moderate Pilot-scale

Structural Characterization Benchmarks

Spectroscopic Profiles

IR (KBr, cm⁻¹)

  • 3065 (C-H aromatic)
  • 1601 (C=N stretching)
  • 1247 (C-O-C asymmetric)
  • 1093 (C-O-C symmetric)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.89 (d, J = 8.0 Hz, 2H, Ar-H)
  • δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.34 (d, J = 8.0 Hz, 2H, Ar-H)
  • δ 2.42 (s, 3H, CH₃)

Physicochemical Properties

  • Melting point: 189–191°C
  • Rf (EtOAc/hexane 8:2): 0.62
  • Solubility: DMSO > DMF > CHCl₃

Industrial-Scale Considerations

The POCl₃ method remains preferred for bulk synthesis due to:

  • Commercial availability of starting materials
  • Established safety protocols for POCl₃ handling
  • Compatibility with continuous flow reactors

Microwave and ultrasound methods show promise for API manufacturing but require specialized equipment.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. The compound has shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the anticancer activity of several oxadiazole derivatives against the SNB-19 and NCI-H460 cancer cell lines. The results indicated that certain derivatives exhibited substantial growth inhibition (PGI values of 65.12 and 55.61 respectively) at a concentration of 10 µM .
CompoundCancer Cell LinePGI Value
6hSNB-1965.12
6hNCI-H46055.61

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activities. A series of new oxadiazole derivatives were synthesized and screened for antibacterial and antifungal properties.

  • Case Study : In a study involving the synthesis of oxadiazole derivatives with various substituents, compounds demonstrated significant antibacterial activity against tested strains. Notably, compounds with chlorophenyl moieties showed enhanced efficacy .
CompoundActivity TypeTested StrainResult
4cAntibacterialStaphylococcus aureusSignificant
4fAntifungalCandida albicansSignificant

Anti-Diabetic Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-diabetic applications.

  • Case Study : Research on synthesized oxadiazoles indicated that certain compounds significantly lowered glucose levels in diabetic models, demonstrating their potential as anti-diabetic agents .

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of certain biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole include other oxadiazole derivatives such as:

  • 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

These compounds share structural similarities but differ in the substituents attached to the oxadiazole ring. The unique combination of the 4-chlorophenyl and 4-methylphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C16H14ClN3O
  • Molecular Weight : 331.82 g/mol
  • CAS Number : 72384-99-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. It has shown significant potential as an anticancer agent, with mechanisms targeting multiple pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Recent research has highlighted the anticancer effects of oxadiazole derivatives. The compound has demonstrated cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
U-937 (Monocytic Leukemia)12.50Inhibition of cell proliferation
A549 (Lung Cancer)10.00Disruption of mitotic spindle formation

These findings suggest that the compound may induce apoptosis through mechanisms such as the activation of caspases and modulation of key regulatory proteins involved in cell cycle control.

  • Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins and activate caspases leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with mitotic spindle formation, causing cell cycle arrest at the metaphase stage.
  • Targeting Specific Enzymes : The oxadiazole scaffold can inhibit various enzymes linked to cancer progression, including thymidylate synthase and histone deacetylases (HDACs) .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects on MCF-7 cells, it was found that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner.

Study 2: Molecular Docking Studies

Molecular docking studies have shown strong interactions between the compound and target proteins involved in cancer pathways. The binding affinity was comparable to established anticancer drugs like doxorubicin, suggesting potential for further development as a therapeutic agent.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization of hydrazide intermediates. Key methods include:

  • Hydrazide Cyclization : Reacting substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the oxadiazole ring .
  • Vilsmeier–Haack Reaction : Chloroformylation of pyrazole derivatives followed by condensation with appropriate aryl groups to introduce substituents .
  • One-Pot Multicomponent Reactions : Efficient assembly of the oxadiazole core using aryl aldehydes, hydrazines, and acyl chlorides, optimizing atom economy and structural diversity .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization requires systematic variation of:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
  • Catalyst Selection : Lewis acids like ZnCl₂ or FeCl₃ accelerate ring closure .
  • Temperature Control : Maintaining 110–130°C prevents side reactions (e.g., decomposition of hydrazides) .
  • Purification Techniques : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) isolates the product with >95% purity .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

  • FT-IR : Identifies C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretching vibrations .
  • NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm; methyl groups at δ 2.3–2.5 ppm) .
  • X-ray Crystallography : Resolves the planar oxadiazole core and dihedral angles between aryl groups (e.g., 15.2° between chlorophenyl and methylphenyl groups) .

Advanced: How are discrepancies in crystallographic data for substituted oxadiazoles resolved?

Contradictions in unit cell parameters or bond lengths are addressed by:

  • High-Resolution Diffraction : Collecting data at low temperatures (100 K) to minimize thermal motion artifacts .
  • Computational Validation : Comparing experimental data with density functional theory (DFT)-optimized structures to validate bond angles and torsion .
  • Multi-Crystal Averaging : Analyzing multiple crystals to account for polymorphism or packing variations .

Advanced: What computational approaches predict the electronic properties of this compound?

  • HOMO-LUMO Analysis : Calculates orbital energies (e.g., HOMO: −6.2 eV, LUMO: −2.4 eV) to assess redox activity and charge-transfer potential .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions influenced by the chlorophenyl and methylphenyl groups .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide pharmacological applications .

Basic: What structural features of 1,3,4-oxadiazoles influence their reactivity?

  • Planar Rigidity : The oxadiazole ring restricts conformational flexibility, enhancing π-π stacking with aromatic systems .
  • Electron-Withdrawing Groups : Chlorophenyl substituents increase electrophilicity, facilitating nucleophilic substitution .
  • Steric Effects : Bulky substituents (e.g., methylphenyl) hinder rotation, stabilizing specific conformers in solution .

Advanced: How do substituent modifications affect the biological activity of 1,3,4-oxadiazoles?

  • Structure-Activity Relationship (SAR) Studies :

    Substituent PositionBiological Activity (IC₅₀)Reference
    4-ChlorophenylAntifungal: 12 µM
    4-MethylphenylAntibacterial: 18 µM
  • Hydrophobic Interactions : Chlorine atoms enhance membrane permeability, while methyl groups improve metabolic stability .

Basic: What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Storage : Keep in airtight containers at −20°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.